molecular formula C12H9ClN4O B2975346 5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole CAS No. 1005627-11-1

5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2975346
CAS No.: 1005627-11-1
M. Wt: 260.68
InChI Key: OKHRTYIRYQYVEY-UHFFFAOYSA-N
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Description

5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features both pyrazole and oxadiazole rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to control the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could produce derivatives with different substituents on the pyrazole ring .

Mechanism of Action

The mechanism of action of 5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to specific proteins or nucleic acids . The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of chemical modifications and applications compared to compounds with only one of these rings .

Properties

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-10-6-14-17(7-10)8-11-15-12(16-18-11)9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHRTYIRYQYVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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